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Compound of Interest

Compound Name: Thiazol-4-ylboronic acid

Cat. No.: B1451981

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thiazol-
4-ylboronic acid (CAS No. 1016642-07-1). Due to the limited availability of experimentally-
derived spectra in the public domain, this document presents a detailed analysis based on
predicted values derived from spectroscopic databases and relevant chemical literature. This
guide is intended to support research and development activities by providing a robust
spectroscopic profile of this important building block.

Chemical and Physical Properties

Thiazol-4-ylboronic acid is a heterocyclic compound with the molecular formula CsH4BNO2S
and a molecular weight of 128.95 g/mol .[1][2][3] It serves as a key intermediate in the
synthesis of various biologically active molecules.
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Property Value Reference
CAS Number 1016642-07-1 [1]
Molecular Formula CsH4BNO:2S [1]
Molecular Weight 128.95 g/mol [2]
IUPAC Name thiazol-4-ylboronic acid [1]
SMILES OB(0)C1=CSC=N1 [1]
Exact Mass 129.00600 u [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of boronic acids can be challenging due to the
propensity for reversible trimerization to form boroxines, especially in aprotic solvents. Spectra
are often recorded in deuterated solvents such as DMSO-de or methanol-d4 to minimize this
effect. The following data is predicted based on established chemical shift ranges for thiazole
and arylboronic acid moieties.[5][6][7][8]

'H NMR Spectroscopy

Table 1: Predicted *H NMR Spectral Data for Thiazol-4-ylboronic acid (in DMSO-ds)

] Predicted Chemical o Coupling Constant
Proton Assignment . Multiplicity
Shift (6, ppm) (J, Hz)
H-2 8.8-9.2 S
H-5 8.2-8.6 S
-B(OH)2 8.0-85 brs

The chemical shifts of the thiazole protons are influenced by the electron-withdrawing nature of
the boronic acid group. The protons of the B(OH)z group are expected to be broad and their
chemical shift can be highly dependent on concentration and the presence of water.

13C NMR Spectroscopy
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Table 2: Predicted 3C NMR Spectral Data for Thiazol-4-ylboronic acid (in DMSO-de)

Carbon Assignment Predicted Chemical Shift (6, ppm)
C-2 155 - 160
C-4 130 - 135
C-5 145 - 150

The carbon atom attached to the boron (C-4) may exhibit a broad signal or be unobserved due
to quadrupolar relaxation.[9]

Infrared (IR) Spectroscopy

The IR spectrum of Thiazol-4-ylboronic acid is predicted to show characteristic absorptions
for the O-H and B-O bonds of the boronic acid group, as well as vibrations associated with the
thiazole ring.

Table 3: Predicted FT-IR Spectral Data for Thiazol-4-ylboronic acid (KBr Pellet)

Wavenumber (cm—?) Vibration Mode Intensity

O-H stretch (boronic acid, H-

3200-3600 bonded) Broad, Strong
3050-3150 C-H stretch (aromatic) Medium
1600-1650 C=N stretch (thiazole ring) Medium
1450-1550 C=C stretch (thiazole ring) Medium
1300-1400 B-O stretch Strong
1000-1100 B-O-H bend Medium
650-750 C-S stretch Weak

Mass Spectrometry (MS)
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The mass spectrum of Thiazol-4-ylboronic acid is expected to show the molecular ion peak.
Due to the natural isotopic abundance of boron (1°B = 20%, 1B = 80%), ions containing boron
will exhibit a characteristic isotopic pattern. Under certain conditions, dehydration and the
formation of the trimeric boroxine anhydride may be observed.

Table 4: Predicted Mass Spectrometry Data for Thiazol-4-ylboronic acid

m/z (*'B) m/z (‘°B) lon Identity Notes
129.01 128.01 [M]*+ Molecular ion
Dehydrated molecular
111.00 110.00 [M-H20]* )
ion
85.00 84.00 [CsHsNS]* Loss of B(OH)2

Trimeric anhydride,
[Ms - 3H20]* may be observed

(Boroxine) depending on

321.03

ionization conditions

Experimental Protocols

While specific protocols for Thiazol-4-ylboronic acid are not available, the following are
general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of Thiazol-4-ylboronic acid (5-10 mg) is dissolved in a suitable deuterated solvent

(e.g., DMSO-ds, 0.5-0.7 mL) in an NMR tube. H and 3C NMR spectra are recorded on a 400

MHz or higher field spectrometer. Chemical shifts are referenced to the residual solvent peak.

For *H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and
an acquisition time of 3-4 seconds. For 13C NMR, a proton-decoupled sequence is used with a
wider spectral width and a longer relaxation delay (2-5 seconds).

FT-IR Spectroscopy

A small amount of the solid sample is finely ground with spectroscopy-grade potassium
bromide (KBr) in a 1:100 ratio.[10][11] The mixture is then pressed into a thin, transparent
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pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR
spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm~1. A
background spectrum of a pure KBr pellet is recorded and subtracted from the sample

spectrum.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques. For electrospray ionization
(ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and
introduced into the mass spectrometer via direct infusion or liquid chromatography. For electron
ionization (EI), a solid probe may be used. High-resolution mass spectrometry (HRMS) is
employed to confirm the elemental composition of the molecular ion and key fragments.

Visualizations
Molecular Structure and Spectroscopic Analysis
Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like Thiazol-4-ylboronic acid.
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Caption: Workflow for Spectroscopic Analysis.

Predicted Mass Spectrometry Fragmentation

This diagram shows the predicted fragmentation pathway for Thiazol-4-ylboronic acid in

mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of Thiazol-4-ylboronic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451981#spectroscopic-data-nmr-ir-ms-of-thiazol-4-
ylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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